tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate (hereafter referred to as tert-Butyl iodopyrrolidine-1-carboxylate or TIBC) is a synthetic organic compound derived from the pyrrolidine structure. It is a colorless, low-melting solid with a low solubility in water. TIBC has been used in a variety of scientific applications, from organic synthesis to pharmaceutical research.
Scientific Research Applications
Synthesis from L-aspartic acid
An economical synthesis method of optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate, starting from L-aspartic acid, has been developed, highlighting its application as an intermediate for various pharmaceutically active substances. This process is characterized by its use of readily available materials, mild reaction conditions, and cost-effectiveness, making it suitable for industrial preparation (Han et al., 2018).
Enzyme-catalyzed kinetic resolution
A novel enzyme-catalyzed kinetic resolution method for tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate has been introduced, achieving very good enantioselectivities. This method facilitates the preparation of the (+)-(3S,4R) enantiomer in pure form, showcasing the utility of this compound in enantioselective synthesis (Faigl et al., 2013).
Metal-free C3-alkoxycarbonylation
A metal- and base-free condition protocol has been reported for the preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates. This protocol demonstrates the versatility of tert-butyl carbazate in facilitating the decarboxylation product 3-(tert-butyl)-1-methylquinoxalin-2(1H)-one, highlighting its application in the synthesis of bioactive compounds (Xie et al., 2019).
Diels-Alder reactions
tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate has been used in the preparation of 2-amido substituted furan, which is involved in Diels-Alder reactions. This application signifies its role in the synthesis of complex organic molecules, further emphasizing its importance in synthetic organic chemistry (Padwa et al., 2003).
Boc Group Migration
Research on a base-generated alkoxide triggered N→O tert-butyloxycarbonyl (Boc) migration showcases an innovative application of this compound in studying reaction mechanisms and exploring synthetic methodologies (Xue & Silverman, 2010).
Mechanism of Action
Target of Action
Tert-butyl esters are generally used as protecting groups in organic synthesis . They are often employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The compound, being a tert-butyl ester, is involved in various reactions. One such reaction is the Steglich Esterification , a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters . The reaction involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride .
Biochemical Pathways
For instance, they can react with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as a catalyst to generate acid chloride intermediates in situ . These intermediates can then be used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides .
Pharmacokinetics
It’s known that tert-butyl esters are resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 .
Result of Action
The compound, being a tert-butyl ester, is known to participate in various reactions that lead to the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester”. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Moreover, the compound’s reaction efficiency can be influenced by the presence of other reagents, such as DMAP in the case of Steglich Esterification .
properties
IUPAC Name |
tert-butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTQLIAIOWLK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653989 | |
Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1234576-81-8 | |
Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.